Piperazin-1-amine

Medicinal Chemistry Antibacterial Drug Discovery Tuberculosis

Piperazin-1-amine (CAS 30651-60-6) provides the essential N‑aminopiperazine scaffold for rifamycin‑derived antibiotics and next‑generation ciprofloxacin hybrids with enhanced potency against MRSA, VRE, and drug‑resistant TB. Its unique primary‑amine reactivity makes it irreplaceable in SAR studies and impurity profiling (Rifaximin Impurity 16). Procure high‑purity material for medicinal chemistry, analytical development, and regulatory filing.

Molecular Formula C4H11N3
Molecular Weight 101.15 g/mol
CAS No. 30651-60-6
Cat. No. B1360318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-amine
CAS30651-60-6
Molecular FormulaC4H11N3
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)N
InChIInChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2
InChIKeyIYPZRUYMFDWKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazin-1-amine (CAS 30651-60-6) as a Core Synthetic Intermediate and Privileged Scaffold for Scientific Procurement


Piperazin-1-amine (CAS 30651-60-6), also known as 1-aminopiperazine or N-aminopiperazine, is a heterocyclic building block of the piperazine class with the molecular formula C4H11N3 and a molecular weight of 101.15 g/mol [1]. It is a clear liquid or low-melting solid with a predicted boiling point of 163.1°C and density of 1.000 g/cm³ . Characterized by an XLogP3 value of -1.1 and a topological polar surface area of 41.3 Ų, this compound possesses favorable physicochemical properties for use in aqueous and polar environments [1]. Piperazin-1-amine is a key intermediate in the synthesis of numerous bioactive molecules, notably as a component in rifamycin-derived antibiotics, where its N-aminopiperazine moiety is critical for antimicrobial potency . It is also identified as a specific impurity in certain pharmaceutical formulations, necessitating the procurement of high-purity reference standards .

Why Substituting Piperazin-1-amine with Generic Piperazine Analogs or Aminopiperidines Compromises Scientific Outcomes


The specific chemical architecture of piperazin-1-amine dictates its unique reactivity and biological function, rendering it non-interchangeable with other piperazine derivatives or structural analogs. Its primary amine group on the piperazine ring enables a distinct reactivity profile that is not shared by N-substituted piperazines or the unsubstituted piperazine core, directly impacting its utility as a synthetic intermediate [1]. For example, in the design of antitubercular agents, the presence of the N-(amino)piperazine moiety in ciprofloxacin derivatives was essential for achieving potent anti-TB activity . Conversely, attempts to simplify branched dithiocarbazates containing an N-aminopiperazine scaffold by replacing the piperazine with a 4-aminopiperidine ring resulted in a significant loss of biological activity [2]. This demonstrates that the specific heterocyclic structure of piperazin-1-amine is not merely a generic 'piperazine' component but a critical pharmacophore and reactive handle whose substitution can lead to diminished efficacy or altered safety profiles.

Quantitative Evidence of Piperazin-1-amine's Differentiated Performance as a Pharmacophore and Intermediate


Antitubercular Potency of N-Aminopiperazine Moiety in Ciprofloxacin Derivatives

In a study evaluating ciprofloxacin (CPFX) derivatives for anti-tuberculosis (anti-TB) activity, the incorporation of an N-(amino)piperazine moiety led to the discovery of compounds with MIC values comparable to or better than the parent drug. Compound 1k, containing a cyclohexyl-substituted N-aminopiperazine, exhibited an MIC of 0.28 µM against M. tuberculosis, which is more potent than CPFX (MIC = 0.34 µM) .

Medicinal Chemistry Antibacterial Drug Discovery Tuberculosis

Enhanced Antibacterial Activity Against Drug-Resistant Gram-Positive Pathogens

The same series of ciprofloxacin derivatives featuring the N-(amino)piperazine group demonstrated significantly enhanced activity against clinically relevant drug-resistant bacteria. Compound 1d, with an N-aminopiperazine core, showed an MIC of 2–8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE), representing a 4-fold to over 32-fold increase in potency compared to ciprofloxacin (MIC = 16–>64 µg/mL) .

Antibacterial Resistance Medicinal Chemistry MRSA/VRE

Superior In Vitro Antischistosomal Activity of N-Aminopiperazine Scaffold over Aminopiperidine

In a study on antischistosomal agents, a series of branched dithiocarbazates containing an N-aminopiperazine group was synthesized. When this scaffold was structurally simplified by replacing the N-aminopiperazine with a 4-aminopiperidine moiety, the resulting compounds were found to be considerably less active [1]. The N-aminopiperazine-containing lead compounds exhibited in vitro activity against Schistosoma mansoni in the low micromolar range (5 µM) [1].

Neglected Tropical Diseases Parasitology Drug Discovery

Potential for Reduced Cardiotoxicity in Antibacterial Inhibitors by Replacing Aminopiperidine with Piperazine

A study on novel bacterial topoisomerase inhibitors (NBTIs) found that the aminopiperidine-based class of GyrA inhibitors carried a significant liability of cardiac ion channel (hERG) inhibition, leading to cardiotoxicity [1]. The research demonstrated that replacing the central aminopiperidine linker with a piperazine moiety retained antibacterial potency while showing reduced cardiotoxicity compared to the aminopiperidine analogs [1].

Toxicology Drug Safety Antibacterial Drug Discovery

High-Impact Application Scenarios for Procuring Piperazin-1-amine in Research and Development


Development of Next-Generation Antibiotics Targeting Resistant Pathogens

Piperazin-1-amine is a critical building block for synthesizing novel ciprofloxacin hybrids with significantly enhanced potency against multi-drug resistant organisms, including MRSA and VRE. As shown by compound 1d, which was 4- to >32-fold more potent than ciprofloxacin , this scaffold is invaluable for medicinal chemistry programs aiming to overcome antibiotic resistance. Its procurement is essential for synthesizing lead compounds and conducting structure-activity relationship (SAR) studies in this area.

Synthesis of Novel Antitubercular Agents

For research focused on combating tuberculosis, particularly in the context of drug-resistant strains, piperazin-1-amine serves as a key intermediate. The N-aminopiperazine moiety was instrumental in generating ciprofloxacin derivatives with improved anti-TB activity (e.g., compound 1k with an MIC of 0.28 µM vs. 0.34 µM for ciprofloxacin) . This makes it a high-priority reagent for laboratories engaged in antimycobacterial drug discovery.

Antiparasitic Drug Discovery for Schistosomiasis

Researchers developing new treatments for schistosomiasis, a neglected tropical disease, will find piperazin-1-amine to be an essential component for synthesizing potent dithiocarbazate compounds. The N-aminopiperazine scaffold is critical for maintaining antischistosomal activity, which is lost when substituted with a 4-aminopiperidine group [1]. Procuring high-purity piperazin-1-amine is therefore necessary for advancing lead compounds in this field.

Pharmaceutical Impurity Profiling and Reference Standard Qualification

Piperazin-1-amine is a known impurity (e.g., Rifaximin Impurity 16) in certain pharmaceutical products [2]. Analytical development, method validation, and quality control (QC) laboratories require high-purity, well-characterized samples of piperazin-1-amine for use as a reference standard in forced degradation studies, ANDA filings, and commercial batch release testing. Its procurement ensures compliance with regulatory guidelines and accurate impurity quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.